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Compound of Interest

Compound Name: Fgfr-IN-11

Cat. No.: B12392849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of Fgfr-IN-11, a

potent and covalent pan-FGFR inhibitor, in mice for preclinical research. This document

includes quantitative data, a detailed experimental protocol, and visualizations to ensure

accurate and reproducible in vivo studies.

Quantitative Data Summary
Fgfr-IN-11 is a highly potent inhibitor of the four Fibroblast Growth Factor Receptors (FGFRs).

Its inhibitory activity has been characterized by the following half-maximal inhibitory

concentrations (IC50).

Target IC50 (nM)

FGFR1 9.9

FGFR2 3.1

FGFR3 16

FGFR4 1.8

In vivo studies in xenograft mouse models have demonstrated significant tumor growth

inhibition upon oral administration of Fgfr-IN-11.
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Parameter Value Details

Animal Model Female Nude Mice
Huh-7 or NCI-H1581

xenografts

Dosage 60 mg/kg Once daily (QD)

Administration Route Oral (p.o.) Gavage

Treatment Duration 21 days -

Efficacy
67% - 88.2% tumor growth

inhibition

No significant changes in body

weight were observed.[1]

Experimental Protocol: Oral Gavage Administration
This protocol details the preparation and oral administration of Fgfr-IN-11 to mice.

2.1. Materials

Fgfr-IN-11 (powder form)

Vehicle solution (select one):

0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

Corn oil

10% DMSO, 40% PEG300, 5% Tween 80, 45% saline

Sterile water or saline

Mortar and pestle or appropriate homogenization equipment

Vortex mixer

Sonicator (optional)

Animal balance
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Oral gavage needles (20-22 gauge, ball-tipped)

Syringes (1 ml)

Appropriate personal protective equipment (PPE)

2.2. Preparation of Fgfr-IN-11 Formulation

The following steps should be performed in a laminar flow hood to maintain sterility.

Calculate the required amount of Fgfr-IN-11 and vehicle. The amount will depend on the

number of mice, their average weight, and the desired final concentration of the dosing

solution. For a 60 mg/kg dose, a typical 20g mouse will require 1.2 mg of Fgfr-IN-11. It is

advisable to prepare a slight excess of the formulation.

Weigh the Fgfr-IN-11 powder accurately using a calibrated analytical balance.

Prepare the vehicle solution.

For 0.5% CMC: Dissolve 0.5 g of CMC in 100 ml of sterile water. Stir until fully dissolved.

For the DMSO/PEG300/Tween 80/saline vehicle: Prepare the mixture in the specified

ratios.

Formulate the Fgfr-IN-11 suspension.

Triturate the weighed Fgfr-IN-11 powder with a small amount of the chosen vehicle to

create a smooth paste.

Gradually add the remaining vehicle while continuously mixing to achieve the final desired

concentration.

Vortex the suspension thoroughly for several minutes to ensure homogeneity.

If necessary, sonicate the suspension for a short period to aid in dispersion.

2.3. Oral Administration Procedure
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Animal Handling and Restraint:

Weigh each mouse accurately before dosing to calculate the precise volume of the

formulation to be administered.

Gently but firmly restrain the mouse, ensuring that the head and body are in a straight line

to facilitate the passage of the gavage needle.

Dosing:

Draw the calculated volume of the Fgfr-IN-11 suspension into a 1 ml syringe fitted with a

ball-tipped gavage needle.

Ensure there are no air bubbles in the syringe.

Gently insert the gavage needle into the mouse's mouth, passing it along the side of the

mouth towards the esophagus.

Allow the mouse to swallow the needle. Do not force the needle.

Once the needle is in the esophagus, slowly administer the formulation.

Carefully withdraw the needle.

Post-Administration Monitoring:

Monitor the mouse for a few minutes after administration to ensure there are no signs of

distress, such as choking or difficulty breathing.

Return the mouse to its cage.

Continue to monitor the animals daily for any adverse effects and for changes in body

weight and tumor size throughout the study period.

Signaling Pathway and Experimental Workflow
3.1. FGFR Signaling Pathway and Covalent Inhibition by Fgfr-IN-11
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Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding

to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades.

Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily

regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival

and growth.

Fgfr-IN-11 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within

the ATP-binding pocket of the FGFR kinase domain (Cys488 in FGFR1, Cys491 in FGFR2,

Cys482 in FGFR3, and Cys477 in FGFR4).[2] This covalent bond permanently inactivates the

receptor, leading to a sustained blockade of downstream signaling.
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Caption: FGFR signaling pathway and covalent inhibition by Fgfr-IN-11.
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3.2. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of Fgfr-IN-
11 in a mouse xenograft model.

Study Setup Treatment Phase Data Analysis

Tumor Cell Implantation Tumor Growth Monitoring Randomization Treatment Initiation Daily Dosing Tumor & Weight Measurement21 Days Endpoint Data Collection Statistical Analysis Results

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo efficacy study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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